1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Regioselectivity Medicinal Chemistry Kinase Inhibitor Design

As the C4-unsubstituted parent scaffold, this 3-aminopyrazole building block uniquely supports late-stage diversification via electrophilic substitution or cross-coupling, reducing inventory complexity compared to pre-functionalized analogs like the 4-bromo derivative. The ethylene linker restricts conformational space for entropy-conscious ligand design, while the unsubstituted imidazole preserves metal-coordination potential critical for metalloenzyme targets. For kinase fragment-based screening requiring hinge-region recognition, this is the minimal, validated starting point.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B13057155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCN2C=CN=C2
InChIInChI=1S/C8H11N5/c9-8-1-3-13(11-8)6-5-12-4-2-10-7-12/h1-4,7H,5-6H2,(H2,9,11)
InChIKeyWPIYMASUEYDWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-3-amine: Core Chemical Identity and Heterocyclic Building Block Classification


1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1339383-88-8, molecular formula C₈H₁₁N₅, molecular weight 177.21 g/mol) is a heterocyclic building block featuring a pyrazol-3-amine core tethered via an ethylene linker to an imidazole ring [1]. The compound is supplied at a standard purity of 95% and is used as a versatile synthetic intermediate for the construction of more complex heterocyclic libraries, including kinase inhibitor scaffolds and receptor modulator candidates . This document provides a procurement-focused, comparator-based evidence guide to support scientific selection over closely related analogs.

Why Generic Substitution Fails for 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-3-amine in Medicinal Chemistry Programs


Interchanging the amine position on the pyrazole ring or modifying the heterocyclic substituent on the ethylene linker profoundly alters the electronic character, hydrogen-bond donor/acceptor topology, and steric profile of the molecule—each a determinant of on-target potency and selectivity . Without explicit quantitative evidence confirming bioisosteric equivalence, substituting a 3-amino regioisomer with a 4-amino analog or replacing the unsubstituted imidazole with a 2-methylimidazole derivative constitutes a distinct chemical entity change that invalidates SAR continuity and can derail lead optimization campaigns. The following quantitative evidence guide details the specific structural and documented purity differentiators that establish this compound's unique position relative to its closest analogs.

Product-Specific Quantitative Differentiation Evidence for 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-3-amine


Amino Group Position on Pyrazole Ring Determines H-Bond Topology and Polypharmacology Risk

The target compound presents the primary amine at the 3-position of the pyrazole ring, whereas the closest regioisomeric analog (CAS 1029413-48-6) bears the amine at the 4-position . This positional shift fundamentally alters the hydrogen-bond donor/acceptor geometry: the 3-amino group engages in a bidentate interaction motif (donor-acceptor-donor) with complementary residues, a mode frequently exploited for anchoring the hinge region of kinases [1]. The 4-amino regioisomer cannot reproduce this binding topology. In heterocyclic chemistry programs where molecular recognition depends on this precise pharmacophoric alignment, substitution is chemically non-equivalent and is expected to yield distinct selectivity profiles.

Regioselectivity Medicinal Chemistry Kinase Inhibitor Design

Absence of 2-Methyl Substituent on Imidazole Minimizes Steric Clash and Simplifies SAR Interpretation

The target compound carries an unsubstituted imidazole ring, whereas the 2-methylimidazole analog (CAS 1250950-83-4, C₉H₁₃N₅, MW 191.23 g/mol) introduces a methyl group that adds 14.02 Da and significantly increases steric bulk proximal to the metal-coordinating imidazole nitrogen . In metalloenzyme inhibitor design (e.g., p38 MAPK, CYP450s), the unsubstituted imidazole nitrogen is the primary metal-coordination site; a 2-methyl substituent sterically obstructs this interaction, often reducing binding affinity by orders of magnitude [1]. The unsubstituted variant is therefore the minimal, sterically permissive scaffold required for unambiguous metal-coordination SAR studies, while the 2-methyl analog confounds potency interpretation through combined steric and electronic perturbations.

Steric Effects Structure-Activity Relationship Hit-to-Lead Optimization

Pyrazole C4 Position Available for Late-Stage Halogenation Diversifies Analog Synthesis Pathways

The target compound bears a hydrogen atom at the pyrazole C4 position, enabling direct electrophilic halogenation to yield the 4-bromo derivative (CAS 1860327-60-1, C₈H₁₀BrN₅, MW 256.10 g/mol) . The C4-unsubstituted parent therefore serves as a single, versatile precursor for generating diverse C4-functionalized libraries (Br, Cl, I, aryl, alkyl) from a common intermediate. In contrast, pre-functionalized analogs (e.g., 4-chloro, 4-bromo) are synthetic dead-ends for further C4 diversification unless dehalogenation is performed. Procurement of the C4-unsubstituted parent maximizes synthetic flexibility and reduces the number of distinct building blocks required in the inventory.

Late-Stage Functionalization Parallel Synthesis Halogenated Building Blocks

Ethylene Linker Between Heterocycles Minimizes Conformational Flexibility Relative to Propylene Analogs

The target compound employs an ethylene (–CH₂CH₂–) linker connecting the pyrazole and imidazole rings. The propylene-linked analog (CAS 1247545-58-9, C₉H₁₃N₅, MW 191.23 g/mol) introduces an additional methylene unit, increasing molecular weight by 14.02 Da and adding an extra rotatable bond . In the context of the imidazo-pyrazole class, shorter linkers have been associated with enhanced p38MAPK inhibitory potency and improved ligand-lipophilic efficiency (LipE), as the reduced conformational entropy penalty favors the receptor-bound conformation [1]. For procurement decisions, the ethylene-linked scaffold constitutes the more rigid, entropically favorable core for target engagement, while the propylene analog introduces conformational heterogeneity that may dilute screening hit rates.

Conformational Restriction Linker Optimization Entropic Penalty

95% Disclosed Purity with CAS Registry Validation Ensures Reproducible Synthetic Entry

The target compound is commercially supplied at a minimum purity specification of 95% (Leyan Product No. 1355708), and the CAS registry number 1339383-88-8 is independently validated through authoritative chemical identity databases including the CIRS Global Chemical Inventory System (GCIS) [1]. The GCIS entry provides the standardized IUPAC name, InChI, InChIKey, and SMILES, constituting a verified chemical identity benchmark [1]. In contrast, the 3-aminopropyl analog (CAS 1247545-58-9) is supplied by AKSci also at 95% purity but with no MDL number assigned and a lead time of 4 weeks for all sizes, indicating lower supply chain maturity . The availability of a CAS-validated identity with a disclosed purity specification for the target compound reduces the risk of structural misassignment and facilitates more reproducible synthetic outcomes compared to less thoroughly documented analogs.

Quality Assurance Reproducibility Analytical Characterization

Optimal Procurement and Application Scenarios for 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-3-amine


Kinase-Focused Fragment Library Construction Requiring the Canonical 3-Aminopyrazole Hinge-Binding Motif

Researchers building focused kinase inhibitor libraries should procure this compound as the primary 3-aminopyrazole scaffold, given the well-established role of the pyrazol-3-amine moiety as a hinge-region recognition element in kinase inhibition [1]. The 4-amino regioisomer (CAS 1029413-48-6) cannot recapitulate this binding mode, and the unsubstituted imidazole ring preserves the metal-coordination potential that is sterically obstructed in the 2-methylimidazole analog (CAS 1250950-83-4). For fragment-based screening or scaffold-hopping programs targeting kinases with a known hinge-binding pharmacophore, this compound constitutes the minimal, validated starting point.

Metalloenzyme Inhibitor Design Leveraging Unobstructed Imidazole Metal-Coordination

For programs targeting metalloenzymes such as p38 MAPK, CYP450 isoforms, or ureases where imidazole nitrogen acts as the primary metal-coordinating ligand, the unsubstituted imidazole of this compound ensures unobstructed access to the catalytic metal center [2]. The 2-methylimidazole analog introduces steric bulk that impedes optimal metal-ligand geometry, confounding structure-activity relationship interpretation. The C4-unsubstituted pyrazole further enables systematic halogen scanning without requiring a separate building block for each halogenated analog, streamlining the exploration of halogen-bonding interactions in the enzyme active site .

Conformationally Restricted Probe Design for Entropy-Optimized Ligand Discovery

The ethylene linker in this compound provides a more restricted conformational space compared to the propylene-linked analog (CAS 1247545-58-9) , which is advantageous when the target binding site imposes a well-defined distance and geometry between the pyrazole and imidazole pharmacophores. The reduced entropic penalty associated with the shorter, less flexible linker has been correlated with improved binding affinity and ligand efficiency in imidazo-pyrazole series targeting p38MAPK and inflammatory pathways [2]. Procuring the ethylene-linked variant is therefore the preferred choice for entropy-conscious ligand design.

Diversifiable Synthetic Intermediate for Parallel Medicinal Chemistry Libraries

As the C4-unsubstituted parent scaffold, this compound serves as a single, versatile intermediate for generating diverse C4-functionalized derivatives (halogenated, arylated, alkylated) via established electrophilic substitution or cross-coupling chemistry . This reduces the number of distinct building blocks required in compound management inventories and enables late-stage diversification strategies that are unavailable when starting from pre-functionalized analogs like the 4-bromo derivative (CAS 1860327-60-1). Combined with the disclosed 95% purity specification and CAS-validated identity [3], this compound is the optimal procurement choice for laboratories that prioritize synthetic flexibility and batch-to-batch reproducibility.

Quote Request

Request a Quote for 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.